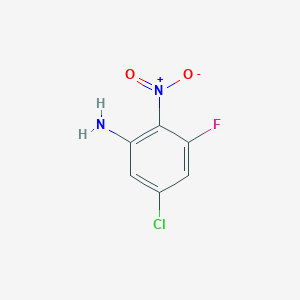

5-Cloro-3-fluoro-2-nitroanilina

Descripción general

Descripción

5-Chloro-3-fluoro-2-nitroaniline is a synthetic intermediate . It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors . It is also used in the preparation of benzylamines and quinoxaline-diones .

Synthesis Analysis

The synthesis of 5-Chloro-3-fluoro-2-nitroaniline involves several steps. The acylation of 3-chloroaniline with formic acid in organic solvents yields an intermediate product, which is then nitrified using nitric acid and acetic anhydride to introduce the nitro group . Subsequent hydrolysis with sodium hydroxide converts the nitro group to an amino group, resulting in the desired compound .Molecular Structure Analysis

The molecular formula of 5-Chloro-3-fluoro-2-nitroaniline is C6H4ClFN2O2 . It has a molecular weight of 190.56 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

5-Chloro-3-fluoro-2-nitroaniline is reactive in various chemical reactions due to its strong electron-withdrawing groups . It is sensitive to light and heat and requires careful handling .Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-2-nitroaniline is a solid . It has a boiling point of 335.3±37.0 C at 760 mmHg . It should be stored at a temperature of 4C and protected from light .Aplicaciones Científicas De Investigación

Desarrollo de Terapias contra el Cáncer

Este compuesto ha demostrado un gran potencial en el campo de la investigación médica, particularmente en el desarrollo de terapias contra el cáncer. Se dirige a los microARN oncogénicos e inhibe la proliferación celular, lo cual es crucial en el tratamiento del cáncer .

Inhibidores del VIH-1

Tiene aplicaciones en la inhibición del virus de la inmunodeficiencia humana tipo 1 (VIH-1), contribuyendo al desarrollo de tratamientos para este virus .

Inhibidores de la Histona Desacetilasa

Como intermedio de síntesis, se utiliza para sintetizar derivados de benzamida que actúan como inhibidores de la histona desacetilasa, los cuales tienen implicaciones en el tratamiento de diversas enfermedades, incluido el cáncer .

Investigación Farmacéutica

En la investigación farmacéutica, sirve como un bloque de construcción clave para la síntesis de nuevos análogos de sorafenib que contienen un anillo de quinoxalindiona y un enlace amida .

Intermedio de Síntesis

Es un intermedio que se utiliza para sintetizar 1-Nitro Febantel, una impureza de Febantel, que es un medicamento antihelmíntico veterinario utilizado para tratar infecciones por gusanos parásitos .

Síntesis en Múltiples Pasos

El compuesto está involucrado en procesos de síntesis en múltiples pasos, como la nitración, la conversión de un grupo nitro a una amina y la bromación, que son reacciones fundamentales en la química orgánica .

Safety and Hazards

5-Chloro-3-fluoro-2-nitroaniline is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

While specific future directions for 5-Chloro-3-fluoro-2-nitroaniline are not mentioned in the search results, it is noted that phenol derivatives, such as 5-Chloro-3-fluoro-2-nitroaniline, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, they have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Relevant Papers The relevant papers for 5-Chloro-3-fluoro-2-nitroaniline can be found at Sigma-Aldrich .

Mecanismo De Acción

Target of Action

5-Chloro-3-fluoro-2-nitroaniline is a significant organic synthesis intermediate . .

Mode of Action

It’s known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can significantly alter the compound’s interactions with its targets.

Biochemical Pathways

It’s known that nitroaniline compounds can be used in the synthesis of benzamide derivatives, which are known histone deacetylase inhibitors . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a relaxed chromatin structure, thereby enhancing gene transcription.

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight of 19056 , may influence its pharmacokinetic profile.

Result of Action

As an intermediate in the synthesis of benzamide derivatives, it may indirectly contribute to the inhibition of histone deacetylases , potentially affecting gene transcription.

Análisis Bioquímico

Biochemical Properties

The nitro group in 5-Chloro-3-fluoro-2-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property allows it to interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

It is known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid

Propiedades

IUPAC Name |

5-chloro-3-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOPZRJOGOUPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291861 | |

| Record name | 5-Chloro-3-fluoro-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352457-23-8 | |

| Record name | 5-Chloro-3-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352457-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1651783.png)

![5-(4-fluorobenzyl)-N-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide](/img/structure/B1651785.png)

![N-cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1651786.png)

![N~1~-ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1651789.png)

![N-[(1-{4-[(4-propylpiperazino)carbonyl]phenyl}-1H-pyrazol-4-yl)methyl]-1-cyclopropanecarboxamide](/img/structure/B1651790.png)

![N-(2-chloro-4-methylphenyl)-N-methyl-8-oxa-2-azaspiro[4.5]decane-2,4-dicarboxamide](/img/structure/B1651793.png)

![2-[3-(2-chloro-4-fluorobenzyl)-2-oxo-1-imidazolidinyl]-N-propylacetamide](/img/structure/B1651794.png)

![Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1651795.png)

![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B1651796.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-Methylbenzenesulfonate](/img/structure/B1651799.png)